molecular formula C4H11NO2S B12836788 2-(2-(Aminooxy)ethoxy)ethanethiol

2-(2-(Aminooxy)ethoxy)ethanethiol

Cat. No.: B12836788
M. Wt: 137.20 g/mol
InChI Key: ZGOCCZKICJDHSS-UHFFFAOYSA-N
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Description

2-(2-(Aminooxy)ethoxy)ethanethiol is an organic compound with the molecular formula C4H11NO2S It is characterized by the presence of an aminooxy group, an ethoxy group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Aminooxy)ethoxy)ethanethiol typically involves the reaction of ethylene oxide with aminooxyethanol, followed by the introduction of a thiol group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:

    Reaction of ethylene oxide with aminooxyethanol: This step involves the nucleophilic attack of the aminooxy group on the ethylene oxide, resulting in the formation of 2-(2-(Aminooxy)ethoxy)ethanol.

    Introduction of the thiol group: The thiol group is introduced through a substitution reaction, where a suitable thiolating agent such as thiourea or hydrogen sulfide is used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Aminooxy)ethoxy)ethanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the aminooxy group.

    Substitution: The ethoxy and thiol groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(2-(Aminooxy)ethoxy)ethanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(Aminooxy)ethoxy)ethanethiol involves its interaction with molecular targets through its functional groups. The aminooxy group can form covalent bonds with carbonyl-containing compounds, while the thiol group can form disulfide bonds with other thiols. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: Similar structure but lacks the thiol group.

    2-(2-(2-Aminoethoxy)ethoxy)ethanol: Contains an additional ethoxy group.

    Ethanethiol: Contains a thiol group but lacks the aminooxy and ethoxy groups.

Uniqueness

2-(2-(Aminooxy)ethoxy)ethanethiol is unique due to the presence of both an aminooxy group and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C4H11NO2S

Molecular Weight

137.20 g/mol

IUPAC Name

O-[2-(2-sulfanylethoxy)ethyl]hydroxylamine

InChI

InChI=1S/C4H11NO2S/c5-7-2-1-6-3-4-8/h8H,1-5H2

InChI Key

ZGOCCZKICJDHSS-UHFFFAOYSA-N

Canonical SMILES

C(CON)OCCS

Origin of Product

United States

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